molecular formula C21H24N2O4 B1261343 18,19-dehydrocorynoxinic acid B

18,19-dehydrocorynoxinic acid B

Número de catálogo: B1261343
Peso molecular: 368.4 g/mol
Clave InChI: ZGSZUQKKUBVUPV-HCFCNZAZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

18,19-dehydrocorynoxinic acid B is a natural product found in Uncaria rhynchophylla with data available.

Q & A

Basic Research Questions

Q. How is 18,19-dehydrocorynoxinic acid B identified and isolated from biological matrices?

  • Methodology : Isolation involves solvent extraction (e.g., ethyl acetate) followed by repeated chromatographic techniques such as preparative HPLC. Structural confirmation employs spectroscopic methods: UV for chromophore analysis, MS for molecular weight determination, and 1D/2D NMR for stereochemical elucidation. Comparisons with synthetic standards are critical for validation .
  • Key Data : In rat urine studies, this compound (M-6) was identified alongside six other metabolites using these techniques, with NMR data confirming the absence of a double bond at C18–C19 .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Pathways : Major transformations include hydroxylation (e.g., at C11 or C21), glucuronidation (e.g., 22-O-β-D-glucuronide formation), and oxidation to N-oxides. These pathways are inferred from metabolite profiles in rat models, where phase I (hydroxylation) and phase II (conjugation) reactions dominate .
  • Analytical Validation : High-resolution MS and comparative NMR with reference standards are essential to differentiate metabolites and reconstruct metabolic networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in neuroprotective activity data between this compound and its related metabolites?

  • Experimental Design : Use in vitro neuroprotection assays (e.g., glutamate-induced HT22 cell death models) to compare parent compounds and metabolites. For example, while isocorynoxeine shows significant neuroprotection, this compound (M-6) exhibits weak activity, suggesting structural determinants like the C18–C19 dehydrogenation or glucuronide conjugation reduce efficacy .
  • Data Interpretation : Apply dose-response curves and statistical tests (e.g., ANOVA with post hoc analysis) to quantify activity differences. Confounding factors like metabolite stability or cell permeability must be controlled .

Q. What experimental design considerations are critical for assessing the dose-response relationship of this compound in neuroprotection studies?

  • Factorial Design : Optimize variables (e.g., concentration ranges: 1–100 μM, exposure time: 6–24 hours) using a 2³ factorial approach to evaluate interactions between dose, time, and cell viability. Replicate center points (e.g., triplicates at 50 μM, 12 hours) ensure reproducibility .
  • Statistical Rigor : Randomize assay plates to minimize batch effects. Use software like Statistica® for multivariate analysis and estimate experimental error with 95% confidence intervals .

Q. How can advanced spectroscopic techniques clarify the stereochemical configuration of this compound?

  • Circular Dichroism (CD) : CD experiments distinguish enantiomers by analyzing Cotton effects in the 200–400 nm range, particularly for oxindole alkaloids. This complements NMR data to confirm absolute configurations .
  • Marfey’s Method : Derivatize hydrolyzed samples with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and compare HPLC retention times with chiral standards to resolve amino acid configurations in degradation products .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate variability in isolating this compound from complex biological mixtures?

  • Chromatographic Optimization : Use gradient elution with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to enhance resolution. Dynamic range enhancement (DRE) techniques improve sensitivity for low-abundance metabolites .
  • Validation : Spike recovery experiments (e.g., 80–120% recovery thresholds) and matrix-matched calibration curves correct for matrix effects in urine or plasma samples .

Q. How can researchers ensure reproducibility in neuroprotective activity assays for this compound?

  • Standardized Protocols : Adopt HT22 cell line authentication (e.g., STR profiling) and glutamate challenge consistency (e.g., 5 mM for 12 hours). Include positive controls (e.g., valproic acid) to normalize inter-assay variability .
  • Data Transparency : Report raw data (e.g., cell viability percentages, IC₅₀ values) with measurement uncertainties (e.g., ± SEM) and deposit spectra in public repositories (e.g., MetaboLights) .

Q. Comparative and Mechanistic Studies

Q. What structural features of this compound differentiate its bioactivity from other Uncaria alkaloids?

  • Key Features : The dehydrogenated C18–C19 bond and carboxyl group at C22 reduce blood-brain barrier permeability compared to non-polar analogs like isocorynoxeine. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to neuroprotective targets like NMDA receptors .
  • In Vivo Correlation : Compare pharmacokinetic parameters (e.g., AUC, Tₘₐₓ) in rodent models to link structural modifications to bioavailability differences .

Propiedades

Fórmula molecular

C21H24N2O4

Peso molecular

368.4 g/mol

Nombre IUPAC

(E)-2-[(3R,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid

InChI

InChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21-/m1/s1

Clave InChI

ZGSZUQKKUBVUPV-HCFCNZAZSA-N

SMILES isomérico

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)O

SMILES canónico

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O

Sinónimos

18,19-dehydrocorynoxinic acid B

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18,19-dehydrocorynoxinic acid B
Reactant of Route 2
18,19-dehydrocorynoxinic acid B
Reactant of Route 3
18,19-dehydrocorynoxinic acid B
Reactant of Route 4
18,19-dehydrocorynoxinic acid B
Reactant of Route 5
18,19-dehydrocorynoxinic acid B
Reactant of Route 6
18,19-dehydrocorynoxinic acid B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.